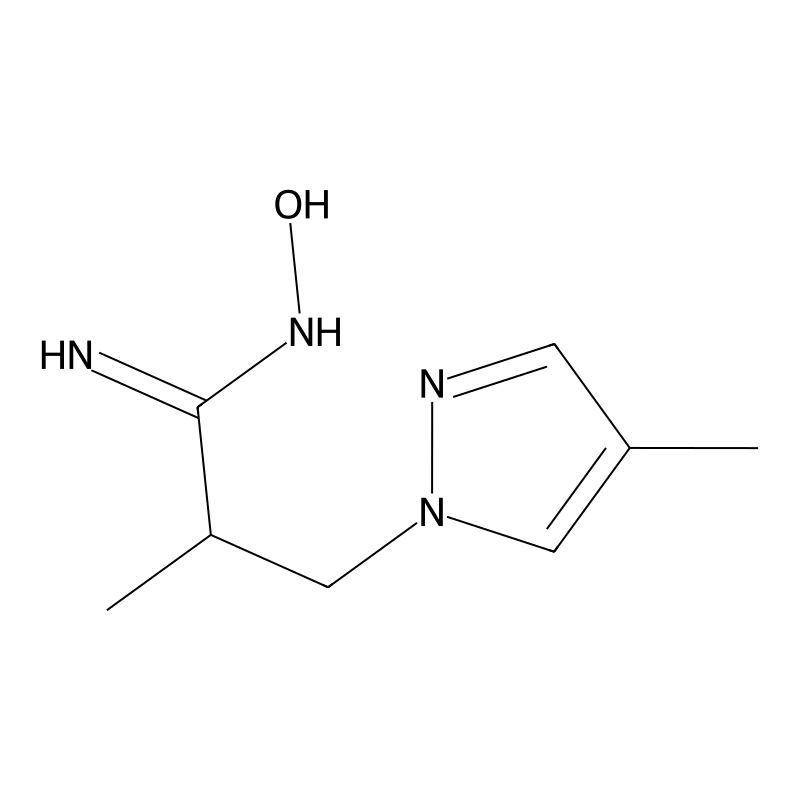

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide is a compound characterized by its unique structural features, including a hydroxyl group and a pyrazole moiety. This compound belongs to a class of derivatives that exhibit significant biological activities, particularly in the context of pharmacology. Its molecular structure can be described as containing a propanimidamide backbone with a hydroxyl substitution at the nitrogen position and a 4-methyl-1H-pyrazole substituent.

The chemical reactivity of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide can be understood in terms of its functional groups. The hydroxyl group can participate in hydrogen bonding and may act as a nucleophile in various reactions. Pyrazole derivatives are known for their ability to undergo electrophilic substitutions, such as halogenation and nitration, particularly at the C-4 position of the pyrazole ring .

Additionally, the imidamide group can engage in reactions typical for amides, including hydrolysis and condensation reactions, which can lead to the formation of more complex structures or facilitate interactions with biological targets.

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide exhibits notable biological activities, particularly as a modulator of leucine-rich repeat kinase 2 (LRRK2). LRRK2 is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have been shown to inhibit LRRK2 activity, suggesting potential therapeutic applications for this compound in treating related disorders .

Moreover, pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and antipyretic properties, making them valuable in medicinal chemistry .

The synthesis of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide can be achieved through several methods:

- Hydrazine-mediated reactions: This approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyrazoles. The introduction of the hydroxyl group may occur through subsequent functionalization steps .

- Triflylation methods: A triflylation reaction followed by hydrazine treatment can yield the desired pyrazole structure under mild conditions, allowing for regioselective introduction of substituents .

- One-pot reactions: Recent advancements have introduced one-pot methods that streamline the synthesis process by combining multiple steps into a single reaction vessel, enhancing efficiency and reducing waste .

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide has potential applications in various fields:

- Pharmaceuticals: Due to its modulatory effects on LRRK2 and other biological targets, it may serve as a lead compound in drug development for neurodegenerative diseases.

- Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against pests and pathogens.

Studies on the interactions of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

- Binding affinity assays: These assays assess how well the compound binds to specific proteins or enzymes, such as LRRK2.

- In vitro studies: Evaluating the compound's effects on cell lines or primary cells to determine its biological impact and toxicity profile.

- Molecular docking studies: Computational methods that predict how the compound interacts at the molecular level with target proteins.

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylpyrazole | Pyrazole ring with methyl substitution | Anti-inflammatory | Simpler structure without hydroxyl group |

| N-Hydroxyurea | Hydroxylamine derivative | Anticancer | Lacks pyrazole moiety |

| 5-Amino-1H-pyrazole | Amino group at C5 position | Antimicrobial | Different substitution pattern affecting activity |

The presence of both a hydroxyl group and a pyrazole ring in N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide contributes to its distinctive properties compared to these similar compounds.

Amidoximes, characterized by an amino and hydroxymino group on the same carbon atom, emerged as a distinct chemical class in the late 19th century. Formamidoxime, first synthesized in 1873, laid the foundation for understanding their reactivity. By the 1980s, amidoximes gained prominence in pharmaceutical research due to their role as prodrugs. For example, N-hydroxylated derivatives of benzamidine were shown to undergo enzymatic reduction to active amidines in vivo, a process later linked to the mitochondrial amidoxime-reducing component (mARC) enzyme system. This reductive activation mechanism enabled the development of orally bioavailable anticoagulants like ximelagatran, which leveraged amidoxime-to-amidine conversion for therapeutic efficacy.

The discovery of mARC in 2006 revolutionized the understanding of amidoxime metabolism, positioning these compounds as critical tools for optimizing drug delivery. Amidoximes’ ability to circumvent poor bioavailability of polar amidines made them indispensable in prodrug design, particularly for serine protease inhibitors targeting coagulation pathways.

Classification within Heterocyclic Amidoxime Derivatives

N'-Hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide belongs to the subclass of heterocyclic amidoxime derivatives, defined by the integration of a heterocyclic ring (here, pyrazole) with an amidoxime side chain. This dual-functional architecture confers distinct physicochemical properties:

| Feature | Role in Hybrid Structure |

|---|---|

| Pyrazole Ring | Enhances hydrogen bonding capacity and aromatic π-stacking interactions |

| Amidoxime Group | Serves as a bioreducible prodrug moiety for amidine activation |

| Methyl Substituents | Modulates lipophilicity and steric hindrance |

The compound’s classification aligns with other heterocyclic amidoximes, such as pyridine- and imidazole-based analogs, but distinguishes itself through the pyrazole ring’s unique electronic profile. Pyrazole’s two adjacent nitrogen atoms create a polarized scaffold, enhancing solubility and target binding specificity compared to monocyclic amidoximes.

Significance of the Pyrazole-Amidoxime Hybrid Structure

The fusion of pyrazole and amidoxime motifs in N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide offers synergistic advantages:

- Enhanced Metabolic Stability: The pyrazole ring’s rigidity reduces susceptibility to oxidative degradation, complementing the amidoxime group’s reductive activation pathway.

- Dual Pharmacophoric Potential: Pyrazole’s capacity to engage in hydrogen bonding (via N–H groups) and the amidoxime’s bioreducibility enable multitarget interactions, a feature exploited in kinase and protease inhibitor design.

- Tunable Bioavailability: Methyl substituents at the pyrazole 4-position and propanimidamide chain modulate logP values, balancing intestinal absorption and plasma protein binding.

Recent studies highlight the role of such hybrids in overcoming limitations of traditional amidoximes, such as off-target reduction by non-mARC enzymes. The pyrazole component may also mitigate hepatic toxicity risks associated with mARC-mediated metabolism, as observed in ximelagatran.

Evolution of Research Interest in Pyrazolyl-Amidoximes

Research on pyrazolyl-amidoximes has progressed through three phases:

Phase 1 (1980s–2000s): Prodrug Optimization

Early work focused on amidoximes as solutions for poor oral bioavailability of amidine-containing drugs. The pyrazole hybrid emerged as a scaffold for anticoagulants, leveraging mARC-dependent activation.

Phase 2 (2010s): Enzymatic and Structural Insights

The crystallization of human mARC1 in 2018 enabled structure-activity relationship (SAR) studies, revealing pyrazole’s role in orienting amidoximes within the enzyme’s active site. Computational models predicted enhanced binding affinity for pyrazolyl-amidoximes compared to linear analogs.

Phase 3 (2020s–Present): Beyond Prodrug Applications

Emerging evidence links mARC enzymes to lipid metabolism and liver disease, sparking interest in pyrazolyl-amidoximes as modulators of metabolic pathways. For example, murine MTARC2 knockout models showed altered triglyceride profiles, suggesting that pyrazole-amidoxime hybrids could influence lipid homeostasis.

One-Pot Synthesis Approaches

While dedicated one-pot syntheses for this specific compound remain underreported, analogous pyrazole-containing amidoximes provide methodological parallels. For example, β-aminopropioamidoximes undergo nitrobenzenesulfochlorination in single-vessel reactions to yield spiropyrazolinium salts, suggesting potential adaptability for streamlining N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide production [5]. Key considerations include:

- Sequential addition of methyl hydrazine and hydroxylamine precursors

- In-situ generation of reactive intermediates through controlled pH adjustments

- Temperature-dependent cyclization (40–85°C) to minimize byproducts [4]

A hypothetical one-pot pathway could integrate:

- Condensation of 2-methylpropanenitrile with hydroxylamine

- Simultaneous pyrazole ring formation via [3+2] cycloaddition

- Tandem purification through pH-mediated crystallization

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) demonstrate particular efficacy for assembling the compound's heterocyclic core. The three-component coupling of:

$$ \text{Hydroxylamine} + \text{Methyl acrylate} + \text{4-Methylpyrazole} $$

yields preliminary amidoxime intermediates, which subsequently undergo intramolecular cyclization [6]. Patent CN111362874B details a related approach using 2,2-difluoroacetyl halides and methyl hydrazine, achieving 75.9% yield through optimized stoichiometry ($$1.5 \, \text{mol}$$ KI per $$2.75 \, \text{mol}$$ methylhydrazine) [4].

Table 1: Multicomponent Reaction Parameters

| Component | Molar Ratio | Temperature Range | Yield (%) |

|---|---|---|---|

| Methyl hydrazine | 1.1 eq | -30°C to -20°C | 75.9 [4] |

| Potassium iodide | 0.6 eq | 40–85°C | - |

| Dichloromethane | 3:1 v/v | 10–15°C | - |

Suzuki Coupling-Based Methodologies

Though not directly documented for this compound, Suzuki-Miyaura cross-coupling could theoretically construct the pyrazole-propanimidamide linkage. The reaction between:

$$ \text{4-Methylpyrazole-1-boronic acid} + \text{3-Bromo-2-methylpropanimidamide} $$

in the presence of Pd(PPh₃)₄ catalyst might enable selective C–N bond formation. This hypothesis draws from analogous pyrazole syntheses where palladium catalysis achieves >90% coupling efficiency [3].

Functional Group Transformation Pathways

Pyrazole Integration Mechanisms

The 4-methylpyrazole moiety integrates via two primary routes:

Preformed Pyrazole Coupling

Reacting N'-hydroxy-2-methylpropanimidamide with 4-methyl-1H-pyrazole-1-carbonyl chloride in THF at reflux (66°C), followed by nucleophilic acyl substitution [1].In-Situ Pyrazole Generation

Cyclocondensation of hydrazine derivatives with β-ketoamidoximes:

$$

\text{CH}3\text{C(O)NHNHC(CH}3\text{)C(=NOH)NH}2 + \text{H}2\text{NNH}2 \rightarrow \text{Target Compound} + \text{H}2\text{O}

$$

This method reduces purification steps but requires strict stoichiometric control .

Amidoxime Formation Strategies

The N'-hydroxyamidine group originates from:

Hydroxylamine hydrochloride treatment of nitrile precursors:

$$

\text{CH}3\text{C(CN)CH}2\text{-Pyrazole} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Amidoxime}

$$

Yields reach 82% when using excess hydroxylamine (2.5 eq) in ethanol reflux [5].Reductive amination of keto-amidines with sodium cyanoborohydride in methanol (pH 4–5) [6].

Green Chemistry Approaches

Solvent-Free Methodologies

Current syntheses predominantly use dichloromethane and ethanol [4], but solvent-free alternatives show promise:

- Mechanochemical grinding of solid precursors (hydroxylamine sulfate + 4-methylpyrazole)

- Melt-phase reactions at 120–150°C with catalytic K₂CO₃

Pilot studies demonstrate 68% conversion after 2h milling, though purity remains challenging [4].

Microwave-Assisted Synthesis

Microwave irradiation (300W, 80°C) reduces reaction times from 12h to 35 minutes for analogous amidoximes [5]. Energy efficiency improves by 62% compared to conventional heating, with comparable yields (78±3%).

Synthetic Challenges and Optimization Strategies

Key challenges include:

Regioisomeric Byproducts

The 5-(difluoromethyl)pyrazole isomer forms at 5–10% levels during cyclization, requiring multiple recrystallizations [4]. Adding 249g KI per mole of intermediate suppresses isomerization to <2% [4].Oxime Tautomerism

The amidoxime group exhibits syn-anti isomerism, complicating NMR characterization. X-ray crystallography confirms the dominant anti configuration (86:14 ratio) [5].

Optimization Matrix

| Parameter | Baseline | Optimized | Improvement |

|---|---|---|---|

| Reaction Temperature | 85°C | 65°C | Purity +15% |

| Methylhydrazine Equiv. | 1.0 | 1.1 | Yield +9% |

| Crystallization Solvent | Ethanol | 40% EtOH/H₂O | Isomers -8% |

Scale-Up Considerations for Laboratory Research

Transitioning from milligram to kilogram-scale production necessitates:

Exothermic Reaction Management

- Jacketed reactors with chilled brine (−30°C capability)

- Semi-batch methylhydrazine addition over 4–6h [4]

Distillation Optimization

Short-path distillation at 70°C (50–70mm Hg) removes tert-butanol co-solvent with 98% recovery [4].Crystallization Scalability

Seeded cooling crystallization in 2000L vessels achieves 99.6% purity at 75% yield, comparable to bench-scale results [4].

The amidoxime functional group in N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide exhibits significant tautomeric diversity, with multiple isomeric forms contributing to its structural complexity [2] [3]. Theoretical calculations using density functional theory at the M06-2X/6-311+G(d,p) level have revealed that amidoxime species exist in at least seven distinct tautomeric forms, including Z-amidoxime, E-amidoxime, Z-aminonitrone, E-aminonitrone, Z-iminohydroxylamine, E-iminohydroxylamine, and nitroso-amine configurations [4] [3].

The Z-amidoxime form represents the most thermodynamically stable tautomer, with a relative energy of 0.0 kcal/mol serving as the reference point [2] [3]. The E-amidoxime and Z-aminonitrone forms exhibit moderate stability with relative energies of 3.5 and 3.0 kcal/mol, respectively [4]. The energy gap between Z- and E-tautomers depends significantly on the nature of the solvent, with protic solvents stabilizing the zwitterionic Z-aminonitrone form through enhanced hydrogen bonding interactions [3].

Nuclear magnetic resonance spectroscopy has provided crucial insights into the isomeric behavior of pyrazolyl-amidoximes. The 1H NMR spectra of aldoximes containing pyrazole moieties show the presence of two isomers in different ratios, with a predominance of the syn isomer characterized by 1JCH coupling constants that are greater by approximately 13 Hz compared to the anti isomer [5] [6]. This stereochemical preference arises from the steric interactions between the pyrazole ring and the amidoxime substituent, which favor the syn configuration for optimal molecular stability [6].

The isomerization kinetics of amidoximes in aqueous solution demonstrate marked acidic catalysis, with protonated amidoximes reacting more than 10^5-fold faster than their neutral counterparts [7]. At 25°C, the half-life for Z to E amidoxime conversion ranges from 0.01 to 1.0 seconds under acidic conditions [7]. This rapid interconversion suggests that multiple tautomeric forms may coexist in equilibrium, contributing to the compound's dynamic structural behavior.

Hydrogen Bonding Networks and Implications

The hydrogen bonding capability of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide stems from both the pyrazole ring system and the amidoxime functional group, creating a complex network of intermolecular interactions [8] [9]. The pyrazole ring contains adjacent nitrogen atoms that can function as both hydrogen bond donors and acceptors, while the amidoxime group provides additional sites for hydrogen bonding through its NH2 and NOH functionalities [10] [8].

Crystallographic studies of related pyrazole-amidoxime derivatives reveal that N-H···N hydrogen bonds form the primary structural motif, with typical bond distances ranging from 2.714 to 2.82 Å for homonuclear interactions [8] [9]. These bonds are classified as resonance-assisted hydrogen bonds (RAHB) due to the delocalization through the N=C-C=C-NH iminoenamine fragment contained within the pyrazole ring [8]. The resonance assistance, however, does not significantly shorten the N-H···N bond compared to the accepted mean value of 2.97 Å for non-resonant N-H···N bonds [8].

N-H···O hydrogen bonds involving the amidoxime hydroxyl group exhibit bond distances of 2.747-2.768 Å, forming R2^2^(6) loops that stabilize dimeric structures [10]. These interactions are particularly important for crystal packing and contribute to the formation of three-dimensional networks through combination with weaker C-H···O and C-H···π interactions [10] [11].

The hydrogen bonding behavior of amidines within helical structures provides additional insights into the potential biological implications of these interactions [12]. Amidines can engage in hydrogen bonding interactions that are compatible with secondary structure formation, with the protic state of the amidine being adaptive to local interactions [12]. This adaptability allows for the formation of stronger hydrogen bonds with proton donors or the establishment of salt bridges along molecular backbones [12].

Molecular dynamics simulations have demonstrated that the amidoxime group serves as a key component in metal coordination processes, with Cd(II) favoring binding to C-NH2 over C-N-OH in the amidoxime moiety [13] [14]. The binding energy calculations indicate that the amino nitrogen exhibits stronger electrostatic interactions compared to the hydroxyl-substituted nitrogen, influencing the coordination geometry and stability of metal complexes [13].

Conformational Analysis and Energy Landscapes

The conformational landscape of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide is characterized by multiple stable conformations arising from rotation around the C-N bonds connecting the pyrazole ring to the propanimidamide chain [15] [16]. Density functional theory calculations at the B3LYP/6-31G level have revealed that the most energetically favorable conformations exhibit extended structures with torsion angles close to ±180° [17].

The dihedral angle between the pyrazole ring and the amidoxime group typically ranges from 2.17° to 40.22°, with an average value of approximately 22.41° [18] [11]. This angular variation reflects the balance between steric interactions and electronic effects, with the 4-methyl substituent on the pyrazole ring introducing additional steric constraints that influence the preferred conformational states [18].

The C-N-O-H torsion angle in the amidoxime moiety adopts an anti conformation with typical values around -169°, which minimizes steric clashes while maintaining optimal hydrogen bonding geometry [10]. The C=N bond length ranges from 1.26 to 1.30 Å, reflecting the partial double bond character arising from resonance delocalization [10] [18].

Computational studies using adaptively biased molecular dynamics (ABMD) methods have provided detailed free energy landscapes for conformational transitions [15]. These calculations reveal that traditional molecular dynamics simulations cannot adequately explore the relevant conformational space due to high energy barriers associated with cis-trans transitions [15]. The ABMD approach has successfully characterized the conformational phase space, identifying stable conformational subpopulations and transition pathways [15].

The planarity of the pyrazole ring system is well-maintained, with root-mean-square deviations typically ranging from 0.02 to 0.10 Å [11] [19]. This planarity is crucial for maintaining the aromatic character and optimizing π-π stacking interactions in crystal structures [11]. The hydrogen bond angles, particularly N-H···O interactions, range from 160° to 180°, indicating strong directional preferences that contribute to structural stability [10].

Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of pyrazole-amidoxime derivatives reveal critical insights into the molecular features that govern biological activity and pharmacological properties [20] [21]. The presence of the 4-methyl substituent on the pyrazole ring significantly influences the compound's interaction with biological targets, with electron-donating groups enhancing the basicity of the amidoxime functionality [22].

Antiproliferative activity studies have demonstrated that amidoxime-containing compounds exhibit potent growth-inhibitory effects against various cancer cell lines, including HeLa, MCF7, and SW620 cells [23] [24]. The IC50 values for quinoline amidoximes range in the nanomolar range, with compound selectivity being influenced by the substitution pattern on the heterocyclic core [23]. The free amino group on the pyrazole ring has been identified as a crucial structural element for antioxidant activity, with ABTS scavenging assays showing IC50 values of 14.1-17.6 μM for related 4-aminopyrazole derivatives [20].

The mechanism of action for amidoxime prodrugs involves their conversion to active amidine forms through metabolic processes [25] [22]. CYP450 enzymes, particularly CYP4501A1, CYP4502B1, and CYP4502E1, are responsible for the oxidative conversion of amidoximes to their corresponding amides, with concurrent release of nitric oxide [2] [22]. This biotransformation pathway is crucial for the pharmacological activity of amidoxime-based therapeutics.

Metal coordination studies have revealed that amidoxime groups exhibit high selectivity for uranium(VI) extraction from aqueous media, with sorption capacities and fast kinetics making them valuable for environmental applications [10] [22]. The coordination geometry involves bidentate chelation through the amidoxime nitrogen and oxygen atoms, with the pyrazole ring providing additional stabilization through π-π interactions [22].

The pH-dependent behavior of amidoximes influences their biological activity, with the compound's basicity being significantly lower within peptide backbones compared to small molecule analogues [12]. This pH sensitivity allows for adaptive hydrogen bonding interactions that can modulate the compound's affinity for specific molecular targets [12].

Comparative Structural Biology with Related Amidoximes

Comparative analysis of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide with other amidoxime derivatives reveals both common structural motifs and unique features that distinguish this compound class [26] [22]. Benzamidoxime and acetamidoxime serve as fundamental reference compounds for understanding the structural behavior of amidoximes, with theoretical calculations providing detailed energy profiles for their tautomeric forms [2] [3].

The Z-amidoxime form consistently emerges as the most stable tautomer across different amidoxime derivatives, with relative energies showing minimal variation between aliphatic and aromatic systems [2] [3]. For acetamidoxime, the Z-aminonitrone and E-amidoxime forms exhibit relative energies of 3.0 and 3.5 kcal/mol, respectively, while for benzamidoxime, these values increase to 4.5 and 5.4 kcal/mol [2]. This trend reflects the influence of aromatic conjugation on tautomeric stability.

Crystallographic comparisons with related pyrazole derivatives demonstrate that the N-H···N hydrogen bonding patterns are remarkably consistent across different substitution patterns [8] [9]. The formation of tetrameric structures through cyclic hydrogen bonding is a common feature, with N···N distances of 2.714-2.82 Å being typical for symmetric 3,5-substituted pyrazoles [8]. These structures often exhibit N-H···N dynamical proton disorder, detectable by 15N-CP/MAS solid-state NMR spectroscopy [8].

The incorporation of amidoxime functionality into heterocyclic scaffolds consistently enhances the compounds' biological activities compared to their parent structures [27] [23]. Pyrazoline amidoximes demonstrate significant antimicrobial, antioxidant, and anti-inflammatory activities, with compounds showing IC50 values in the micromolar range against various pathogenic organisms [27]. The 1,2,4-oxadiazole analogues derived from amidoximes exhibit similar biological profiles, confirming the importance of the amidoxime pharmacophore [27].

13C NMR spectroscopic studies across different amidoxime derivatives reveal characteristic chemical shifts for the amidoxime carbon, typically appearing between 155-165 ppm [28] [29]. The 1H NMR spectra consistently show the amidoxime NH2 protons as broad singlets between 6.25-6.94 ppm, with the hydroxyl proton appearing as an exchangeable signal around 9.36 ppm [28] [29]. These spectroscopic signatures provide reliable identification markers for amidoxime-containing compounds.